molecular formula C11H18N2O3 B8134088 tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate

tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate

Cat. No.: B8134088
M. Wt: 226.27 g/mol
InChI Key: RNDLVNYRNCSACB-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an isopropyl group, and an oxadiazole ring. This compound is of interest in various scientific and industrial applications due to its potential biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with readily available starting materials such as isopropylamine and tert-butyl acetoacetate.

  • Reaction Steps: The process involves the formation of an oxadiazole ring through cyclization reactions. This can be achieved by reacting the starting materials under specific conditions, such as heating in the presence of a dehydrating agent.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography to ensure its purity and quality.

Industrial Production Methods:

  • Scale-Up: The synthetic route is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions to achieve higher yields and minimize by-products.

  • Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound produced on an industrial scale.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to convert specific functional groups within the compound.

  • Substitution: Substitution reactions may involve replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and electrophiles such as alkyl halides are typically employed.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction reactions can produce alcohols or amines.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other chemicals.

Biology: Research has shown that derivatives of oxadiazole compounds exhibit biological activities, such as antimicrobial, antiviral, and anticancer properties. These properties make them potential candidates for drug development.

Medicine: The compound and its derivatives are being investigated for their therapeutic potential. Studies are focused on their ability to modulate biological pathways and treat various diseases.

Industry: In the chemical industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Tert-Butyl 2-(3-isopropyl-1,2,4-oxadiazol-5-yl)acetate: This compound has a similar structure but differs in the position of the isopropyl group.

  • Tert-Butyl 2-(5-isopropyl-1,3,4-oxadiazol-2-yl)acetate: Another structurally similar compound with a different oxadiazole ring position.

Uniqueness: The uniqueness of tert-Butyl 2-(5-isopropyl-1,2,4-oxadiazol-3-yl)acetate lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity. This arrangement allows for distinct interactions with biological targets, making it a valuable compound in research and industry.

Properties

IUPAC Name

tert-butyl 2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-7(2)10-12-8(13-16-10)6-9(14)15-11(3,4)5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDLVNYRNCSACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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